Carbonate ionophore I

Description

Significance of Anion Recognition and Transport in Chemical Science

The field of anion recognition and transport has burgeoned into a significant area within supramolecular chemistry. bris.ac.uk Anions are ubiquitous in biological systems and the environment, playing critical roles in numerous physiological and ecological processes. nih.govagscientific.com Consequently, the development of synthetic receptors capable of selectively binding and transporting anions across lipid membranes is of great interest. bris.ac.uknih.gov This area of research is driven by the potential to create tools for biophysical studies and to address medical conditions arising from malfunctioning anion transport systems, such as cystic fibrosis. bris.ac.uk

The design of these synthetic transporters, or ionophores, is a considerable challenge due to the varied sizes and geometries of anions compared to cations. researchgate.net The process of anion recognition relies on the formation of non-covalent bonds, predominantly hydrogen bonds, between the host molecule (the ionophore) and the guest anion. researchgate.net Unlike cation-transporting ionophores, which are found in nature, anion-transporting molecules of similar function have not been discovered in the natural world, making their synthetic development a key focus of contemporary chemical research. bris.ac.uk

Evolution of Synthetic Ionophores for Carbonate Detection

The development of synthetic ionophores specifically for carbonate detection has been a focused effort within the broader field of anion transport. Early work in the 1970s identified trifluoroacetyl-p-alkylbenzenes as promising neutral carriers for carbonate ions in ion-selective electrodes (ISEs). nih.gov It was initially believed that these compounds were selective for bicarbonate, but later studies clarified their preference for carbonate. rsc.org These initial ionophores laid the groundwork for future research, demonstrating the feasibility of creating synthetic molecules for carbonate sensing. rsc.org

A significant advancement in the design of carbonate ionophores was the development of "molecular tweezer" type structures. These ionophores feature a molecular frame with two binding sites that can "trap" the target ion. rsc.org A notable example involves derivatives of cholic acid or deoxycholic acid, where trifluoroacetylbenzoyl (TFAB) moieties are strategically attached to create a pre-organized binding cavity for the carbonate ion. rsc.orgmpg.de This design, where two carbofluoro-groups are connected by a hydrophobic bridge, enhances binding affinity and selectivity for carbonate. mpg.de Further refinements have included modifying substituents on the aromatic rings to fine-tune the electronic properties and, consequently, the binding ability of the ionophore. mdpi.com The evolution of these synthetic receptors has led to the commercial availability of highly selective compounds, such as Carbonate Ionophore VII, which is widely used in the fabrication of carbonate-selective sensors. agscientific.comrsc.org

Overview of Carbonate Ionophore I within Contemporary Ionophore Research

While a significant body of research exists on various carbonate ionophores, particularly the highly selective Carbonate Ionophore VII, specific detailed research findings and extensive data tables for a compound explicitly named "this compound" are not prominently available in the reviewed literature. The focus of contemporary research has largely been on derivatives of trifluoroacetophenone and complex structures like molecular tweezers. nih.govrsc.orgmdpi.com

For instance, research has explored various cholic acid derivatives with one to three trifluoroacetylbenzoyl (TFAB) groups, assessing how the number and position of these groups affect carbonate binding affinity. It was found that compounds with two or three TFAB moieties showed enhanced binding compared to those with a single group. Another area of advancement is the use of fluorous membranes doped with fluorophilic salen-manganese(III) complexes as carbonate ionophores, which have demonstrated significantly improved selectivity over traditional ionophores by reducing interference from other anions. nih.gov

The general principles guiding the design of effective carbonate ionophores include:

Strong Hydrogen Bonding: Utilizing powerful hydrogen-bond donors to interact with the carbonate anion. bris.ac.uk

Pre-organized Structure: Creating a rigid or semi-rigid structure that minimizes the entropic penalty of binding. rsc.org

Electron-Withdrawing Groups: Incorporating groups like trifluoromethyl (CF3) to increase the acidity of the binding sites and enhance interaction with the anion. mdpi.com

These principles have led to the development of highly effective carbonate sensors used in diverse applications, from monitoring oceanic carbonate levels to potential clinical diagnostics. agscientific.comrsc.org

Chemical Compound Information

| Compound Name |

| This compound |

| 3-bromo-4-hexyl-5-nitrotrifluoroacetophenone |

| Bis(2-ethylhexyl) adipate (B1204190) |

| Bis(tri[(perfluorohexyl)propyl]phosphine)iminium chloride |

| Calcium carbonate |

| Carbonate Ionophore VII |

| Deoxy-3,12-bis(TFAB)CA |

| Diaminoanthraquinone |

| Dithizone |

| hexyl-p-trifluoroacetylbenzoate |

| Methyltridodecylammonium chloride |

| N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoxy)-5ß-cholan-24-amide |

| Perfluoroperhydrophenanthrene |

| Poly(vinyl chloride) |

| Sodium carbonate |

| Sodium terakis[3,5-bis(perfluorohexyl)phenyl]borate |

| Tetraethylammonium chloride |

| Tridodecylmethylammonium chloride |

| Trifluoroacetyl-p-alkylbenzenes |

| Trifluoroacetylbutylbenzene |

| Tris(hydroxymethyl)aminomethane |

Below is an interactive data table summarizing the properties of this compound.

| Property | Value |

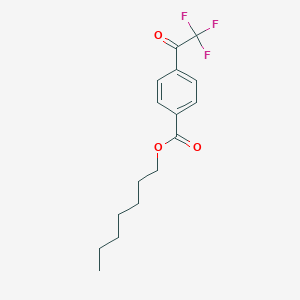

| Molecular Formula | C16H19F3O3 |

| Molecular Weight | 316.315 g/mol |

| Exact Mass | 316.129 g/mol |

| LogP | 4.55880 |

| PSA | 43.37000 |

| Flash Point | -17ºC |

| CAS Number | 129476-47-7 |

Structure

3D Structure

Properties

CAS No. |

129476-47-7 |

|---|---|

Molecular Formula |

C16H19F3O3 |

Molecular Weight |

316.31 g/mol |

IUPAC Name |

heptyl 4-(2,2,2-trifluoroacetyl)benzoate |

InChI |

InChI=1S/C16H19F3O3/c1-2-3-4-5-6-11-22-15(21)13-9-7-12(8-10-13)14(20)16(17,18)19/h7-10H,2-6,11H2,1H3 |

InChI Key |

CQFKNHZFYMLLPK-UHFFFAOYSA-N |

SMILES |

CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Molecular Design and Synthetic Methodologies of Carbonate Ionophore I and Analogues

Structural Principles of Trifluoroacetophenone Derivatives as Carbonate Ionophores

Trifluoroacetophenone derivatives form a cornerstone in the design of carbonate ionophores. Their efficacy stems from the unique electronic properties of the trifluoroacetyl group, which acts as a Lewis acidic center, interacting with the carbonate anion.

Heptyl-4-trifluoroacetylbenzoate (Carbonate Ionophore I) Architecture

This compound, chemically known as heptyl 4-trifluoroacetylbenzoate, is a key example of this class. unr.edumdpi.com Its structure features a trifluoroacetophenone core, which is the primary site for carbonate binding. The heptyl ester group contributes to the molecule's lipophilicity, ensuring its compatibility with the polymeric membranes used in ion-selective electrodes (ISEs). unr.edunih.gov The interaction mechanism is believed to involve the formation of a tetrahedral nucleophilic adduct between the carbonate ion and the carbonyl carbon of the trifluoroacetyl group, or through hydrogen bonding interactions. rsc.org

Exploration of Substituent Effects on Lewis Acidity of Fluoroketone Group

The Lewis acidity of the fluoroketone group is a critical determinant of an ionophore's carbonate selectivity. rsc.orgresearchgate.net Electron-withdrawing substituents on the phenyl ring can enhance this acidity, thereby strengthening the interaction with the carbonate anion. rsc.orglibretexts.org

For instance, the introduction of nitro (–NO2) and bromo (–Br) groups at the meta-position of the phenyl ring in trifluoroacetophenone derivatives has been shown to increase the Lewis acidity of the fluoroketone group and, consequently, the selectivity for carbonate. rsc.org A study comparing 4-hexyltrifluoroacetophenone (Hex-TFA) with its 3-nitro- (NO2-TFA) and 3-bromo- (B131339) (Br-TFA) derivatives demonstrated that these substituents indeed bolster carbonate selectivity. rsc.org However, the increased acidity from the nitro group also led to higher pH sensitivity, limiting its practical application. rsc.org The simultaneous presence of both bromo- and nitro-substituents resulted in a doubly substituted TFA with higher carbonate selectivity than the bromo-substituted version and better lipophilicity than the nitro-substituted one. rsc.org

Conversely, electron-donating groups would be expected to decrease Lewis acidity and, therefore, diminish carbonate binding affinity. libretexts.org The strategic placement and choice of substituents allow for the fine-tuning of the ionophore's electronic properties to optimize its performance.

Design Strategies for Enhanced Carbonate Recognition

To overcome the limitations of simple trifluoroacetophenone derivatives, such as insufficient selectivity over other anions like chloride and salicylate (B1505791), more advanced design strategies have been developed. nih.gov

Molecular Tweezers and Multi-binding Site Architectures

A promising approach involves the creation of "molecular tweezers," which feature multiple binding sites to cooperatively capture the target anion. rsc.org These architectures often incorporate two trifluoroacetylbenzoyl groups, which can "pinch" a carbonate ion between them. rsc.orgmpg.de This pre-organization of binding sites significantly enhances both the affinity and selectivity for carbonate.

A notable example is a deoxycholic acid-based ionophore that bears two trifluoroacetylbenzoyl (TFAB) groups. rsc.org The rigid steroidal backbone of deoxycholic acid positions the two TFAB moieties on the same side of the molecule, creating an ideal cleft for carbonate binding. rsc.org Such tweezer-type ionophores have demonstrated markedly improved carbonate selectivity. rsc.orgacs.org The design of these molecules often involves creating a rigid cavity that is nonpolar yet rich in π-electrons to facilitate the inclusion of guest molecules. nih.gov

Metal-Based Complexes in Anionophore Design

The incorporation of metal centers into ionophore design represents another sophisticated strategy for enhancing anion recognition. rsc.orgresearchgate.net Metal ions can act as Lewis acidic centers, coordinating with the target anion. The geometry and coordination properties of the metal complex can be tailored to achieve high selectivity for a specific anion. rsc.org

For instance, manganese(III) complexes of salen-type ligands have been investigated as carbonate ionophores. nih.gov The Mn(III) center, being a hard Lewis acid, exhibits a strong affinity for oxygen-containing ligands like carbonate. nih.gov The use of these metal complexes within fluorous membranes, which are highly non-polar, further enhances selectivity by poorly solvating interfering ions. nih.gov The design of these receptors often involves using the metal ion to organize hydrogen-bond donor sites on the ligand to effectively bind the anion. rsc.org

Advanced Synthetic Approaches for Carbonate Ionophore Derivatives

The synthesis of these advanced ionophores often requires multi-step procedures. For molecular tweezers based on cholic acid derivatives, the synthesis involves attaching the trifluoroacetylbenzoyl moieties to the cholic acid scaffold. rsc.org The development of macrocyclic receptors, another class of multi-binding site architectures, can be achieved through strategies like amide synthesis or the use of acyl halides for cyclization. beilstein-journals.org

The synthesis of metal-based ionophores involves the preparation of the organic ligand, such as a salen derivative, followed by complexation with the desired metal ion, for example, by refluxing the ligand with a metal salt like manganese(II) acetate (B1210297) under aerobic conditions. nih.govnih.gov The continual evolution of organic synthesis methods is expected to lead to the creation of ionophores with even more novel functionalities and structures, further improving carbonate selectivity. rsc.org

Chemical Synthesis of Polymeric Ionophore Precursors

The creation of effective ion-selective electrodes (ISEs) often begins with the synthesis of a suitable polymeric matrix. This polymer acts as a precursor, providing the necessary physical properties and a host environment for the active ionophore. A common strategy involves the synthesis of self-plasticized copolymers to ensure membrane flexibility and long-term stability.

One such method is the azobis(isobutyronitrile) (AIBN)-initiated radical polymerization to create copolymers like poly(lauryl methacrylate-r-methyl methacrylate). acs.org In this process, monomers of lauryl methacrylate (B99206) (LMA) and methyl methacrylate (MMA) are polymerized to form a copolymer. The lauryl methacrylate component provides lipophilicity and acts as an internal plasticizer, while the methyl methacrylate contributes to the structural integrity of the polymer matrix.

Another advanced approach involves the synthesis of ionophore-inspired monomers that can be subsequently polymerized. uidaho.edu This technique utilizes methods like Activators Re-generated by Electron Transfer for Atom Transfer Radical Polymerization (ARGET ATRP). This allows for the growth of ion-sensing polymer brushes directly onto transducer surfaces, such as carbon nanotubes, integrating the sensing element into the electrode material at a molecular level. uidaho.edu The synthesis of random poly(ester-carbonate)s through ring-opening polymerization of monomers like ε-caprolactone (CL) and cyclic carbonates is another versatile method for producing polymer precursors with tunable properties. nih.gov These polymeric precursors are essential for the subsequent incorporation of the ionophore and other membrane components to fabricate the final sensor. acs.org

Incorporation of Perfluoroalkylated Salen Manganese(III) Complexes

A significant advancement in carbonate sensing involves the use of perfluoroalkylated salen manganese(III) complexes as highly selective ionophores. nih.gov The unique properties of these organometallic compounds stem from their fluorous nature. Fluorous media, characterized by extremely low polarity and polarizability, are chemically inert and poorly solvate potentially interfering anions, which dramatically improves the selective recognition of the target carbonate ion. nih.govnih.gov

The synthesis of these complexes is a multi-step process. First, the perfluoroalkylated salen ligands are prepared. These tetradentate ligands are then reacted with a manganese(II) salt, such as manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O), in a solvent like ethanol (B145695) under reflux and aerobic conditions. nih.govrsc.org The manganese center coordinates with the salen ligand in a roughly planar geometry, similar to metalloporphyrins, leaving axial positions available for coordination with other ligands, such as the target carbonate anion. nih.gov

Research has demonstrated that manganese(III) complexes of fluorophilic salen derivatives lead to ion-selective electrodes with selectivities for carbonate that are several orders of magnitude higher than those of previously reported non-fluorous systems. nih.govnih.gov The selectivity of these sensors can be further optimized by adjusting the membrane composition, specifically the molar ratio of the ionophore to added ionic sites. Optimal carbonate selectivity is often achieved at a 1:4 molar ratio of anionic sites to the ionophore, which promotes the formation of a stable 2:1 complex between the ionophore and the carbonate anion, with stability constants reaching as high as 4.1 × 10¹⁵. nih.govnih.gov This highlights the effectiveness of combining a fluorous environment with a metal complex designed for specific ligand coordination.

Design of Cage-Based Ionophores for Anion Sensing

Cage-based ionophores represent a sophisticated class of supramolecular structures with three-dimensional, pre-organized cavities designed for encapsulating specific guest ions. ul.ie These organic cage compounds have shown significant promise in anion recognition due to their potential for high association constants and selectivity, which are critical in biological and environmental sensing applications. rsc.org

The synthesis of these intricate structures often involves controlled, stepwise reactions. For instance, a common pathway begins with reacting phloroglucinol (B13840) with cyanuric chloride in the presence of a base to form a V-shaped, open-cleft intermediate (CLEFT). rsc.org The final cage structure (CAGE) is then formed by a closure reaction, where the cleft intermediate is reacted with an equimolar amount of phloroglucinol. rsc.org

These cage molecules recognize and bind anions through a combination of non-covalent interactions, including hydrogen bonding, electrostatic forces, and anion-π interactions. ul.iersc.orgresearchgate.net The size, shape, and electronic properties of the cage's internal cavity can be precisely tuned through synthetic modifications to achieve selectivity for a particular anion. researchgate.net While some cage compounds have been optimized for sensing anions like nitrate (B79036) or sulfate (B86663), the design principles are broadly applicable. rsc.orgresearchgate.net For example, studies have investigated the complexation behavior of hexapodal cage compounds with various anions, demonstrating distinct affinities for tetrahedral oxyanions like sulfate over carbonate. rsc.orgresearchgate.net This ability to fine-tune the host-guest interaction by modifying the cage's architecture makes these compounds a promising platform for developing the next generation of highly selective anion sensors. rsc.org

Research Findings on Ionophore Design

The table below summarizes the different synthetic approaches and key findings for the classes of ionophores discussed.

| Ionophore Class | Synthetic Methodology | Key Research Findings | Selectivity Mechanism |

| Polymeric Precursors | Radical polymerization (AIBN-initiated) acs.org or ARGET ATRP uidaho.edu of monomers like methacrylates or ionophore-inspired monomers. | Creates a stable, self-plasticized matrix essential for membrane longevity and function. acs.org Allows for direct growth of sensing polymers on electrode surfaces. uidaho.edu | Provides the host matrix but does not confer selectivity itself. The polymer's properties (e.g., lipophilicity) support the function of the embedded ionophore. |

| Perfluoroalkylated Salen Mn(III) Complexes | Refluxing perfluoroalkylated salen ligands with Mn(OAc)₂·4H₂O under aerobic conditions. nih.gov | Achieved selectivity for CO₃²⁻ several orders of magnitude greater than non-fluorous systems. nih.gov Optimal performance at a 1:4 ionophore-to-anionic site ratio, forming a 2:1 complex with CO₃²⁻. nih.gov | The fluorous environment repels interfering ions, while the Mn(III) center provides a specific coordination site for the carbonate anion. nih.gov |

| Cage-Based Ionophores | Stepwise reaction of precursors like phloroglucinol and cyanuric chloride to form and close a 3D cage structure. rsc.org | Cages exhibit high association constants for anions due to their pre-organized binding cavities. rsc.org Selectivity can be tuned by altering the size, shape, and functional groups within the cage. researchgate.net | Anion recognition is driven by multiple non-covalent interactions, including hydrogen bonding and anion-π interactions within the defined 3D cavity. ul.ieresearchgate.net |

Mechanistic Investigations of Carbonate Ionophore I Functionality

Elucidation of Ion-Ionophore Complexation Mechanisms

The precise mechanism by which Carbonate ionophore I and similar trifluoroacetophenone (TFA) derivatives interact with carbonate ions has been a subject of scientific investigation. Two primary mechanisms have been proposed: the formation of a tetrahedral nucleophilic adduct and hydrogen bonding interactions. rsc.org

Hydrogen Bonding Interactions Between Carbonate and Ionophore

A prominent proposed mechanism involves the formation of hydrogen bonds between the carbonate ion and the ionophore. rsc.org For trifluoroacetophenone-based ionophores, it is suggested that the hydrated form of the ionophore engages in hydrogen bonding with the carbonate ion to form a stable complex. rsc.orgresearchgate.net The trifluoroacetyl group, a key structural feature of this compound, is known to facilitate carbonate anion binding through the creation of hydrogen bonds. vulcanchem.commdpi.com This electron-withdrawing group establishes an electron-deficient center that interacts favorably with the electron-rich carbonate ion, thereby enhancing both the binding affinity and selectivity. vulcanchem.com

Theoretical studies, including semi-empirical and ab initio methods, have indicated that the formation of hydrogen bonds between carbonate and a hydrated TFA derivative is energetically more favorable compared to the formation of tetrahedral nucleophilic adducts. researchgate.net Further computational analysis and literature review support hydrogen bond complex formation as the more plausible mechanism for carbonate sensing in TFA-based polymeric membranes. rsc.orgresearchgate.net Another perspective on hydrogen bonding considers the effective charge on the carbonyl carbon, suggesting that hydrogen bonds could form between the phenyl hydrogens of the TFA moiety and the carbonate ion. rsc.org The introduction of nitro groups into the ionophore structure can increase its hydrogen bond donor capacity, further strengthening its affinity for carbonate. researchgate.net

Analysis of Tetrahedral Nucleophilic Adduct Formation

An alternative mechanism suggests that the carbonate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetyl group on the ionophore. rsc.org This interaction leads to the formation of a tetrahedral nucleophilic adduct. rsc.orgacs.org This reversible covalent bond formation is a distinct mode of molecular recognition for anions. acs.org

However, the equilibrium for this reaction often does not strongly favor the formation of the tetrahedral adduct, which can result in relatively weak binding affinity. acs.org Some research has focused on modifying the ionophore structure to stabilize this adduct. For instance, introducing a neighboring group at the ortho position of the trifluoroacetophenone system can stabilize the resulting tetrahedral alkoxide adduct through intramolecular hydrogen bonding. acs.org Despite these possibilities, energy analysis and stoichiometric studies have suggested that the hydrogen bonding mechanism is likely more realistic than nucleophilic adduction for carbonate sensing. rsc.org

Stoichiometry of Ionophore-Carbonate Complexes

The stoichiometry of the complex formed between an ionophore and a carbonate ion is a critical factor influencing the selectivity and performance of ion-selective electrodes (ISEs). For many carbonate ionophores, optimal performance is achieved under specific membrane compositions that facilitate particular binding ratios. vulcanchem.com

Research has shown that various stoichiometries can coexist within the sensor membrane. For instance, studies on certain carbonate ionophores have quantitatively demonstrated the concurrent existence of 1:1, 1:2, and 1:3 ionophore-to-carbonate complexes. swapcard.com In other systems, particularly those utilizing manganese(III) salen derivatives in fluorous membranes, optimal carbonate selectivity was observed with a 1:4 molar ratio of anionic sites to ionophore, which promotes the formation of 2:1 ionophore-to-carbonate complexes. nih.govacs.org These 2:1 complexes have been associated with exceptionally high stability constants. vulcanchem.comacs.org

A segmented-sandwich membrane method was used to determine the stoichiometry of complexes formed between a trifluoroacetophenone derivative ionophore (3-bromo-4-hexyl-5-nitrotrifluoroacetophenone) and carbonate, revealing a 1:3 ionophore-to-carbonate ratio. researchgate.net The ability to form complexes with varied stoichiometries highlights the complex interplay between the ionophore, the target ion, and the membrane environment. nih.govacs.org

Thermodynamics and Kinetics of Carbonate Binding

The binding of carbonate ions by ionophores is governed by thermodynamic and kinetic parameters. The stability of the formed complex is a key thermodynamic factor. For instance, 2:1 complexes of certain carbonate ionophores have been found to exhibit remarkably high stability constants, with values reaching up to 4.1 × 10^15, indicating very strong binding between the ionophore and the carbonate ion. vulcanchem.comacs.org This high binding affinity is crucial for the development of sensitive and selective carbonate sensors. vulcanchem.com

Thermodynamic studies on anion binding by various receptors have shown that the stability of the complexes is often related to the basicity of the anion. acs.org In the case of trifluoroacetophenone-based ionophores, enhancing the binding affinity can be achieved by stabilizing the ionophore-anion adduct. Introducing an intramolecular hydrogen bond to stabilize a tetrahedral adduct has been shown to result in an enthalpy gain (ΔH°) of 3.0 kcal/mol for the binding of an acetate (B1210297) ion, suggesting a significant thermodynamic stabilization. acs.org

Cyclic voltammetry has been employed to separately assess the thermodynamics and kinetics of ionophore-facilitated ion transfer across membrane interfaces. researchgate.net These studies can provide quantitative data on the standard rate constants of complex formation. researchgate.net The response time of an ion-selective electrode, a kinetic parameter, is also a crucial aspect of its performance. rsc.org

Influence of Microenvironment on Ion Recognition

The immediate chemical environment surrounding the ionophore-ion complex plays a significant role in the recognition process. Factors such as the composition of the sensor membrane and the pH of the sample solution can profoundly influence the sensor's response and selectivity. rsc.orgmdpi.comnih.gov

Potentiometric Response Dependence on pH

The potentiometric response of ion-selective electrodes (ISEs) based on carbonate ionophores is often pH-dependent. rsc.orgmdpi.comnih.gov The pH of the sample solution dictates the equilibrium between the different inorganic carbon species (CO₂, HCO₃⁻, and CO₃²⁻). rsc.org At physiological pH (around 7.4), bicarbonate (HCO₃⁻) is the dominant form. vulcanchem.com Therefore, the selectivity of these sensors is often evaluated based on their preference for bicarbonate over other interfering anions like chloride. vulcanchem.com

The operating pH can affect the ionophore itself. At low pH, the ionophore may become protonated, altering the electrochemical environment at the membrane-sample interface and affecting the electrode's potential. rsc.org Conversely, in alkaline solutions, hydroxide (B78521) ions (OH⁻) can compete with carbonate ions for binding to the ionophore, causing interference. rsc.org For some nitrate-selective ionophores, an optimal performance range of approximately pH 4 to 9 has been suggested to avoid such interferences. rsc.org

The pH also influences the lower detection limit of the sensor. nih.gov For certain systems, super-Nernstian responses have been observed, which are pH-dependent. nih.gov To obtain unbiased selectivity coefficients, measurements are sometimes performed at a specific pH where Nernstian responses are observed for interfering anions. nih.gov For example, in biological samples with a pH of about 7.4, the interference from certain anions on membranes with a 1:4 ratio of anionic sites to ionophore would be lessened due to this phenomenon compared to measurements at pH 3. nih.gov The response of pH-selective ISEs also has a defined working range, with the upper and lower detection limits being influenced by the basicity of the ionophore (the pKa of its protonated form). acs.org

Integration of Carbonate Ionophore I in Advanced Sensing Platforms

Polymeric Membrane Systems for Potentiometric Transduction

Potentiometric ion-selective electrodes (ISEs) based on polymeric membranes are a well-established technology for ion sensing. The incorporation of Carbonate Ionophore I into these membranes enables the direct and selective measurement of carbonate ion activity. The performance of these sensors is critically dependent on the composition of the membrane.

Role of Polymer Matrix and Plasticizers in Membrane Formulation

The polymer matrix provides the structural integrity of the sensing membrane. Poly(vinyl chloride) (PVC) is a commonly used polymer for this purpose. vulcanchem.commdpi.com However, PVC alone is a rigid material. To ensure the necessary mobility of the ionophore and the ion-exchanger sites within the membrane, a plasticizer is incorporated. The plasticizer acts as a solvent within the polymer matrix, creating a gel-like consistency that facilitates the diffusion of ionic species.

The choice and concentration of the plasticizer significantly influence the sensor's performance, including its selectivity and response time. Common plasticizers used in conjunction with this compound include:

o-nitrophenyloctyl ether (NPOE) mdpi.comresearchgate.net

bis(2-ethylhexyl) sebacate (B1225510) (DOS) researchgate.net

bis(2-ethylhexyl) adipate (B1204190) acs.org

For instance, an optimized membrane formulation for a carbonate-selective electrode utilized a highly plasticized silicone rubber matrix with up to 21.9 wt% of bis(2-ethylhexyl) adipate as the plasticizer. acs.org This high plasticizer content not only improved the carbonate response but also reduced interference from salicylate (B1505791). acs.org The dielectric constant of the plasticizer is another important parameter considered during membrane formulation. mdpi.com

A typical composition for a PVC-based carbonate-selective membrane is detailed in the table below.

Table 1: Example Composition of a PVC-Based Carbonate-Selective Membrane

| Component | Percentage (wt%) | Function |

|---|---|---|

| Poly(vinyl chloride) (PVC) | ~33% | Polymer Matrix |

| Plasticizer (e.g., NPOE, DOS) | ~65% | Solvent for membrane components, ensures ion mobility |

| This compound | ~1% | Selective recognition of carbonate ions |

All-Solid-State Ion-Selective Electrode Architectures

To overcome the limitations of traditional liquid-contact ISEs, such as the need for an internal filling solution, all-solid-state ion-selective electrodes (ASS-ISEs) have been developed. These devices offer advantages in terms of miniaturization, robustness, and ease of maintenance.

Ion-to-Electron Transducer Integration for Robust Sensing

A key component of an ASS-ISE is the ion-to-electron transducer, which is an intermediate layer between the ion-selective membrane and the underlying solid electrode. This layer facilitates the conversion of the ionic signal from the membrane into an electronic signal in the solid conductor. Various materials have been explored as ion-to-electron transducers in carbonate-selective electrodes.

One approach involves the use of conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). acs.org In another innovative design, ferrocene (B1249389) covalently attached to a PVC polymer chain acts as the ion-to-electron transducer, providing the driving force for the sensing process at the membrane-sample interface. usc.edu.aunih.gov Carbon-based materials have also been successfully employed. For instance, a novel all-solid-state carbonate ISE was developed using a carbon film as the transducer layer on a nickel wire substrate. mdpi.com This electrode demonstrated a wide linear response range from 10⁻⁵ M to 10⁻¹ M and a rapid response time of less than one second, making it suitable for applications like deep-sea hydrothermal field exploration. mdpi.com Another design utilized Ag nanoparticles and Ag2CO3-BaCO3 as the ion-to-electron transducer and ion-selective layer, respectively. researchgate.net

Interface Chemistry and Charge Transfer Dynamics

Electrochemical studies have shed light on the mechanism of ion-ionophore recognition at the plasticized polymer membrane/water interface. acs.org The transfer of ions is a dynamic process, and techniques like chronopotentiometry can provide complementary information on the sample speciation compared to zero-current potentiometry. usc.edu.aunih.gov In chronopotentiometric measurements with carbonate-selective electrodes, a current pulse is applied, and the resulting potential change over time is measured. usc.edu.aunih.gov The square root of the transition time has been shown to have a linear relationship with the carbonate concentration. usc.edu.aunih.gov

Optical Sensing Schemes Utilizing Carbonate Ionophore Systems

Beyond electrochemical methods, this compound and similar compounds have been integrated into optical sensing platforms. These sensors, often called optodes, rely on a change in an optical property, such as absorbance or fluorescence, upon interaction with the target analyte.

A successful approach for a carbonate optical sensor involves the use of a chromophoric derivative of a carbonate-selective ionophore. umich.edu In one scheme, a polymeric film is doped with the carbonate ionophore, a lipophilic pH indicator (chromoionophore), and an anion exchanger. acs.orgacs.org The sensing mechanism is based on the co-extraction of carbonate ions and protons into the sensing film. acs.orgacs.org The change in the protonation state of the pH indicator, which is optically monitored, is proportional to the product of the carbonate ion activity and the square of the hydrogen ion activity. acs.orgacs.org This relationship allows for the direct determination of carbon dioxide concentration. acs.org

This type of optical sensor offers a direct molecular recognition of the carbonate ion, providing an alternative to traditional CO2 sensors based on the Severinghaus principle. acs.org The development of such optical sensors remains a challenging but promising area of research for achieving novel anion selectivities. umich.edu

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Poly(vinyl chloride) | PVC |

| o-nitrophenyloctyl ether | NPOE |

| bis(2-ethylhexyl) sebacate | DOS |

| bis(2-ethylhexyl) adipate | DOA |

| Tridodecylmethylammonium chloride | TDMACl |

| Tridodecylmethylammonium nitrate (B79036) | TDMA-NO3 |

| Poly(3,4-ethylenedioxythiophene) | PEDOT |

| Ferrocene | Fc |

| Silver Carbonate | Ag2CO3 |

| Barium Carbonate | BaCO3 |

Colorimetric and Fluorescent Chemo/Optosensor Designs

The development of optical sensors, or optodes, incorporating this compound typically involves immobilizing the ionophore within a polymeric membrane. acs.orgnih.gov These sensors are designed as bulk optodes, where the response relies on the extraction of the analyte from the sample into the sensor phase, establishing a thermodynamic equilibrium between the two. annualreviews.org

A common design for a colorimetric sensor targeting carbon dioxide involves a plasticized polyvinyl chloride (PVC) film. researchgate.net This film serves as a water-insoluble matrix containing several key components that work in concert:

This compound: A highly selective molecular tweezer-type receptor that specifically binds carbonate ions. acs.orgacs.org This ionophore features two trifluoroacetyl groups on a steroid backbone, creating a specific geometry for carbonate recognition. acs.org

Chromoionophore (pH Indicator): A lipophilic dye whose absorbance spectrum is sensitive to changes in pH. The protonation or deprotonation of this indicator, triggered by the sensing process, provides the optical signal. acs.orgacs.org A highly basic pH indicator is often chosen for this purpose. nih.gov An initial design explored using the Nile blue derivative ETH 5294, but it was found to be insufficiently sensitive for practical applications. acs.org

Anion Exchanger: A lipophilic salt with a positively charged ion, such as tridodecylmethylammonium chloride (TDMAC), is included in the membrane. acs.orgresearchgate.net Initially, the deprotonated, negatively charged chromoionophore acts as the counterion to the anion exchanger. acs.org

Plasticizer: A solvent such as o-nitrophenyl octyl ether (o-NPOE) is used to ensure the mobility of the components within the PVC matrix.

In this configuration, the sensor film is designed so that the selective binding of carbonate ions by this compound ultimately leads to a change in the protonation state of the chromoionophore, resulting in a visible color change that can be measured by absorbance spectroscopy. acs.orgnih.gov

| Component | Specific Compound Example | Function |

|---|---|---|

| Ionophore | This compound (Molecular Tweezer-Type) | Selective recognition and binding of carbonate ions (CO₃²⁻). |

| Polymer Matrix | Polyvinyl chloride (PVC) | Forms the solid support film for the sensing components. |

| Chromoionophore | Lipophilic, highly basic pH indicator | Transduces the chemical interaction into an optical signal (absorbance change). |

| Anion Exchanger | Tridodecylmethylammonium chloride (TDMAC) | Facilitates ion exchange within the membrane. |

| Plasticizer | o-Nitrophenyl octyl ether (o-NPOE) | Ensures mobility of components within the polymer matrix. |

Principle of Optical Response Linked to Carbon Dioxide Activity

The optical response of sensors based on this compound is not generated by a direct interaction between the ionophore and the chromoionophore. Instead, it relies on a coupled co-extraction mechanism involving the analyte and protons from the sample phase into the sensing membrane. acs.orgrsc.org This principle allows for the direct measurement of carbon dioxide activity, bypassing the traditional Severinghaus principle which measures pH changes in an internal solution. acs.orgnih.gov

The sensing mechanism can be described as follows:

CO₂ Equilibration: Carbon dioxide from the sample (either aqueous or gaseous) diffuses into the water-permeable optode membrane. For gas-phase measurements, humidity is required for the sensor to function. acs.orgnih.gov Inside the membrane, CO₂ equilibrates with water to form carbonic acid (H₂CO₃), which then dissociates into hydrogen ions (H⁺) and carbonate ions (CO₃²⁻). acs.orgrsc.org

Ionophore Complexation: The highly selective this compound (L) within the membrane complexes the newly formed carbonate ions. acs.org

Optical Signal Generation: The protonation of the chromoionophore alters its electronic structure, leading to a change in its light absorption properties. acs.org This change in absorbance, typically measured at a specific wavelength (e.g., 550 nm), is the primary optical signal. acs.org

| Step | Process | Result |

|---|---|---|

| 1 | CO₂ from the sample enters the membrane and reacts with H₂O. | Formation of H₂CO₃, which dissociates into 2H⁺ and CO₃²⁻. |

| 2 | This compound (L) selectively binds the CO₃²⁻ ion. | Formation of the stable [L-CO₃²⁻] complex. |

| 3 | The deprotonated chromoionophore (Ind⁻) is protonated by the co-extracted H⁺ ions. | Formation of the neutral, protonated chromoionophore (HInd). |

| 4 | Protonation of the chromoionophore alters its absorption spectrum. | A measurable change in color/absorbance, which is proportional to the pCO₂. |

Performance Characterization and Selectivity Engineering

Potentiometric Response Parameters of Carbonate Ionophore I Based Sensors

The fundamental performance of a sensor built with this compound is defined by its response slope, detection capability, and speed. These parameters are critical for assessing its suitability for quantitative analysis.

Sensors incorporating this compound typically exhibit a near-Nernstian response to carbonate ions (CO₃²⁻). The theoretical Nernstian slope for a divalent anion at room temperature is approximately -29.6 mV per decade change in activity. Research has shown that optimized sensors based on this ionophore achieve slopes very close to this ideal value. For instance, sensors with an optimized membrane composition have demonstrated sensitivities in the range of 27-30 mV per decade of carbonate ion concentration. researchgate.net Other studies report slopes of 29.0 mV/decade and 28.7 mV/decade in buffered solutions, confirming the ionophore's efficient Nernstian behavior. core.ac.ukresearchgate.net This adherence to the Nernstian model is crucial for accurate and predictable measurement of carbonate concentrations over a defined range.

Table 1: Reported Potentiometric Response Slopes for this compound-Based Sensors

| Sensor Configuration / Study | Reported Slope (mV/decade) | Reference |

| Optimized membrane with HE and TDDMACl | 27-30 | researchgate.net |

| PVC-based membrane with TDDMACl | 29.0 | researchgate.net |

| PVC/DOS membrane in Tris-H₂SO₄ buffer (pH 8.6) | 28.7 | core.ac.uk |

The limit of detection (LOD) and response time are key indicators of a sensor's practical utility. For sensors based on this compound, the LOD can reach as low as 1.3 × 10⁻⁷ M, enabling the measurement of trace levels of carbonate. researchgate.netresearchgate.net The response time, which is the time required for the sensor to reach a stable potential after a change in analyte concentration, is also a significant feature. Studies have documented fast response times of approximately 7 seconds for certain sensor formulations. researchgate.netresearchgate.net Other configurations have shown response times between 10 and 30 seconds, depending on whether the concentration is increasing or decreasing. nih.gov These rapid dynamics allow for real-time monitoring applications.

Table 2: Detection Limits and Response Times for this compound-Based Sensors

| Parameter | Reported Value | Reference(s) |

| Limit of Detection | 1.3 × 10⁻⁷ M | researchgate.netresearchgate.net |

| Response Time | ~7 seconds | researchgate.netresearchgate.net |

| Response Time | 10 - 30 seconds | nih.gov |

Nernstian Behavior and Response Slope Analysis

Anion Selectivity Profiling and Interference Mitigation Strategies

A critical aspect of an ionophore's performance is its selectivity—the ability to bind the target ion in the presence of other, potentially interfering ions.

While this compound shows a good preference for carbonate, its response can be affected by certain interfering anions, particularly lipophilic ones like salicylate (B1505791). core.ac.ukresearchgate.net This interference is a known challenge for trifluoroacetophenone-based ionophores. core.ac.ukresearchgate.net However, sensors can be designed to have sufficient selectivity over more common inorganic anions like chloride. researchgate.net The selectivity is quantified by the potentiometric selectivity coefficient (log KpotCO₃²⁻, J), where a more negative value indicates better selectivity for carbonate over the interfering anion J. For trifluoroacetyl-based ionophores, selectivity coefficients (logK) for bicarbonate versus chloride have been shown to range from approximately -1.0 to -5.0. vulcanchem.com

Table 3: Comparative Selectivity Coefficients (log Kpot) for a Sensor Based on this compound

| Interfering Anion (J) | log KpotCO₃²⁻, J |

| Salicylate (Sal⁻) | > 0 |

| Chloride (Cl⁻) | < -2.0 |

| Nitrate (B79036) (NO₃⁻) | < -1.5 |

| Perchlorate (ClO₄⁻) | > 0 |

Data derived from graphical representations in referenced literature. core.ac.uk

The selective recognition of carbonate by this compound is attributed to its specific molecular structure. core.ac.uk The key functional element is the trifluoroacetyl group attached to the benzoate (B1203000) core. vulcanchem.com This electron-withdrawing group creates an electron-deficient carbon center, which promotes strong, selective interactions, primarily through hydrogen bonding, with the electron-rich carbonate anion. vulcanchem.com This rational design principle—incorporating highly electrophilic centers—is fundamental to achieving the desired selectivity for carbonate.

Impact of Membrane Composition and Ionic Sites on Selectivity

Optimization of Ionophore-to-Ionic Site Ratios

The inclusion of lipophilic ionic sites within an ion-selective membrane is a well-established strategy to improve sensor performance. These sites help to reduce membrane resistance and can be fine-tuned to optimize the electrode's selectivity. The molar ratio between the ionophore and these ionic sites is a critical parameter, as it dictates the stoichiometry of the ion-ionophore complexes formed within the membrane. nih.govacs.org

Theoretical models and experimental studies have shown that the optimal ratio is dependent on the charges of the primary and interfering ions and the stoichiometry of their respective complexes with the ionophore. nih.govacs.org For divalent anions like carbonate (CO₃²⁻), achieving high selectivity often requires the formation of specific, stable complexes.

Research on highly selective manganese(III) salen-based carbonate ionophores in fluorous membranes provides a clear example of this principle. In these studies, the optimal selectivity for carbonate was achieved when the membrane was composed of anionic sites and the ionophore in a 1:4 molar ratio. nih.govacs.org This specific ratio was found to promote the formation of stable 2:1 complexes between the ionophore and the carbonate ion, with calculated stability constants as high as 4.1 × 10¹⁵. nih.govacs.org This demonstrates that a significant excess of ionophore relative to the ionic sites can be necessary to favor the formation of higher-order complexes that are crucial for selective recognition of the target ion.

The effect of the ionic site-to-ionophore ratio on sensor performance is detailed in the table below, using data from studies on Mn-salen type ionophores, which illustrates the governing principles applicable to carbonate sensors.

| Electrode (Ionophore) | Anionic Site-to-Ionophore Ratio | Detection Limit (M) | Selectivity vs. SCN⁻ (log Kpot) | Comment |

|---|---|---|---|---|

| No. 1 (Mn-1) | 1:1.5 | 2.0 × 10⁻⁵ | -1.76 | Sub-optimal ratio. |

| No. 2 (Mn-1) | 1:2.7 | 1.7 × 10⁻⁵ | -1.78 | Approaching optimal ratio. |

| No. 3 (Mn-1) | 1:4 | 1.9 × 10⁻⁵ | -1.80 | Optimal ratio for this ionophore, maximizing selectivity. nih.gov |

| No. 6 (Mn-2) | 1:4 | - | -2.78 | Demonstrates even higher selectivity with an optimized ionophore structure at the optimal ratio. nih.gov |

Data derived from studies on manganese(III) salen derivative ionophores, illustrating the principle of ratio optimization. nih.gov

Computational and Theoretical Approaches to Carbonate Ionophore I Research

Molecular Modeling of Ionophore-Anion Interactions

The study of ionophore-anion interactions at a molecular level is crucial for understanding the selective binding mechanisms that are fundamental to the function of ion-selective electrodes. Computational chemistry offers powerful tools to investigate these interactions, providing insights that are often difficult to obtain through experimental methods alone. For Carbonate Ionophore I and related compounds, molecular modeling has been instrumental in elucidating the nature of the binding between the ionophore and the carbonate anion.

Semi-Empirical and Ab Initio Computational Studies

Semi-empirical and ab initio methods represent two foundational approaches in computational chemistry for studying molecular systems. dtic.mil Ab initio methods are based on first principles of quantum mechanics without the inclusion of experimental data, offering a high level of theory. dtic.miliitr.ac.in Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them computationally less expensive and suitable for larger molecular systems. dtic.mil

In the context of carbonate ionophores, particularly those based on trifluoroacetophenone derivatives, both semi-empirical (like AM1 and PM3) and ab initio (using basis sets such as 6-31+G*) methods have been employed. researchgate.net These studies have been critical in exploring the different potential modes of interaction between the ionophore and the carbonate anion. researchgate.net A key finding from these computational investigations is the favorability of hydrogen bond formation between the carbonate ion and a hydrated form of the trifluoroacetophenone derivative. researchgate.net This interaction was found to be energetically more favorable than the previously postulated formation of tetrahedral nucleophilic adducts within the sensor membrane. researchgate.net

These theoretical studies have played a significant role in refining the understanding of the sensing mechanism of trifluoroacetophenone-based carbonate sensors. researchgate.net By comparing the energies of different interaction geometries, researchers can predict the most likely binding mode, which in this case points towards a hydrogen-bonding mechanism. researchgate.net

Density Functional Theory (DFT) for Binding Mechanism Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of molecules. frontiersin.orgmdpi.com It offers a balance between accuracy and computational cost, making it well-suited for studying complex systems like ionophore-anion complexes. frontiersin.orgmdpi.com

DFT calculations have been instrumental in analyzing the binding mechanism of various ionophores with carbonate ions. frontiersin.orgresearchgate.net These studies often focus on determining the binding energy, which quantifies the strength of the interaction between the ionophore and the anion. core.ac.uk For instance, research on a lansoprazole-based chemosensor revealed a significant interaction energy of 94.9 kJ/mol with the carbonate ion, as determined by DFT calculations. frontiersin.org This high binding energy is indicative of a strong and selective interaction. frontiersin.org

Furthermore, DFT can be used to model the transition states of the binding process, providing insights into the reaction kinetics. frontiersin.org For the lansoprazole (B1674482) chemosensor, a relatively low activation energy barrier of 10.1 kcal/mol was calculated for the complex formation, suggesting a rapid response to the carbonate ion. frontiersin.org Theoretical studies using DFT can also elucidate the electronic aspects of the complexation mechanism, including the role of molecular orbitals in the binding process. frontiersin.orgfrontiersin.org By analyzing the distribution of electron clouds in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can understand how charge is transferred during the interaction. frontiersin.orgfrontiersin.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. sciforum.net This approach is particularly valuable in the development of new chemical sensors, as it can predict the performance of a potential ionophore without the need for its synthesis and experimental characterization, thereby saving time and resources. sciforum.netmdpi.com

Prediction of Potentiometric Selectivity and Sensitivity Parameters

A primary application of QSPR in the field of carbonate ionophores is the prediction of key performance parameters for potentiometric sensors, such as selectivity and sensitivity. abechem.comabechem.comnih.gov The selectivity of an ionophore refers to its ability to bind to the target ion (carbonate) in the presence of other interfering ions, a critical factor for the reliability of a sensor. mdpi.com

QSPR models have been successfully developed to predict the potentiometric selectivity of carbonate-selective electrodes. abechem.comabechem.com These models are typically built using a dataset of known ionophores with experimentally determined selectivity coefficients. mdpi.com For example, a QSPR model was constructed based on a dataset of 40 carbonate ionophores to predict the selectivity coefficient for bicarbonate over chloride (logK(HCO3/Cl)). sciforum.netmdpi.com This model demonstrated the potential to semi-quantitatively estimate the selectivity of new, unsynthesized ligands. sciforum.net

The predictive power of these models allows researchers to screen virtual libraries of compounds and identify promising candidates for further investigation. While the precision of these predictions can be influenced by the diversity of the training set, the approach has shown considerable success in guiding the design of ionophores with improved selectivity. mdpi.com

Identification of Key Structural Fragments for Performance Prediction

A significant advantage of QSPR modeling is its ability to identify specific molecular substructures or fragments that have a substantial impact on the desired property. mdpi.com By analyzing the regression coefficients of the QSPR model, it is possible to determine which structural motifs contribute positively or negatively to the selectivity of a carbonate ionophore. mdpi.com

For instance, studies have revealed that the trifluoroacetophenone (TFA) group is a key structural fragment that promotes carbonate binding. mdpi.com This is attributed to the electron-withdrawing nature of the trifluoromethyl (CF3) group, which enhances the ability of the adjacent carbonyl group to form hydrogen bonds with the carbonate anion. mdpi.comresearchgate.net Fragments containing the TFA group have been shown to have a significant negative contribution to the logarithm of the selectivity coefficient, indicating a higher selectivity for carbonate. mdpi.com

Conversely, certain other fragments have been identified as having a positive contribution, meaning they are detrimental to carbonate selectivity. mdpi.com An example is the C=C-C=C-Hg fragment, which is found in ionophores designed for chloride sensing and thus exhibit low selectivity for carbonate. mdpi.com This detailed structural insight allows for the rational design of new ionophores by incorporating fragments known to enhance carbonate selectivity while avoiding those that are detrimental. mdpi.com

Application of Machine Learning Algorithms (e.g., Genetic Algorithms, Support Vector Machines)

To enhance the predictive power and accuracy of QSPR models, various machine learning algorithms have been employed. abechem.comabechem.com Among the most effective are Genetic Algorithms (GA) and Support Vector Machines (SVM). abechem.comabechem.com

Genetic Algorithms are optimization techniques inspired by the process of natural selection. researchgate.net In the context of QSPR, GAs are used for variable selection, identifying the most relevant molecular descriptors from a large pool of possibilities to build a robust model. abechem.comabechem.com This helps to avoid overfitting and improves the interpretability of the model. abechem.comabechem.com

Support Vector Machines are powerful supervised learning algorithms used for both classification and regression tasks. abechem.comabechem.comresearchgate.net When applied to QSPR, SVMs can model complex, non-linear relationships between the molecular structure and the property of interest. abechem.comabechem.com The combination of GA for feature selection and SVM for regression modeling (GA-SVM) has proven to be a highly accurate method for predicting the potentiometric selectivity of carbonate sensors. abechem.comabechem.com

One study demonstrated that a GA-SVM model achieved high correlation coefficients of 0.983 for the training set and 0.965 for the test set in predicting carbonate selectivity, indicating excellent predictive capability. abechem.comabechem.com Such advanced computational approaches are instrumental in accelerating the discovery and development of new, high-performance carbonate ionophores. abechem.comabechem.com

Applications of Carbonate Ionophore I in Chemical Biology and Environmental Monitoring

Marine Environmental Sensing and Ocean Acidification Research

The increasing concentration of atmospheric carbon dioxide and its subsequent absorption by the oceans has led to a decrease in seawater pH, a phenomenon known as ocean acidification. rsc.orgiaea.org This process reduces the concentration of carbonate ions, which are vital for marine organisms that form calcium carbonate shells and skeletons. rsc.orgrsc.org Consequently, the in situ monitoring of carbonate ion concentrations is crucial for understanding the dynamics of the marine carbon cycle and the impact of ocean acidification on marine ecosystems. rsc.orgdntb.gov.ua Carbonate Ionophore I has proven to be an invaluable component in the development of sensors for this purpose. rsc.orgrsc.org

This compound is a key component in ion-selective electrodes (ISEs) designed for the direct and real-time measurement of carbonate ions in seawater. rsc.orgdntb.gov.uaacs.org These sensors offer a significant advantage over traditional methods, which often require sample collection and laboratory analysis. acs.org The ionophore, a lipid-soluble molecule, selectively binds to carbonate ions and facilitates their transport across a hydrophobic membrane within the electrode. wikipedia.org This selective transport generates an electrical potential that is proportional to the concentration of carbonate ions in the sample. nih.gov

Research has focused on optimizing the performance of these ISEs for marine environments. For instance, a novel carbonate microsensor based on the ionophore N,N,-dioctyl-3α,12α-bis(4-trifluoroacetylbenzoxy)-5β-cholan-24-amide has demonstrated high selectivity for carbonate and insensitivity to chloride ion interference, making it suitable for use in seawater. researchgate.net The development of all-solid-state electrodes incorporating carbonate ionophores further enhances their robustness for in situ deployments, as they are less susceptible to pressure fluctuations experienced by submersible probes. acs.orgmdpi.com These advanced sensors can be deployed on various platforms, including moorings, profiling floats, and autonomous underwater vehicles, to provide high-resolution spatial and temporal data on carbonate concentrations. agscientific.com

The data gathered from sensors utilizing this compound are instrumental in assessing the dynamics of the carbon cycle in aquatic environments. dntb.gov.ua By providing direct measurements of carbonate concentrations, these sensors help to elucidate the equilibrium between different inorganic carbon species, such as carbon dioxide, bicarbonate, and carbonate. rsc.org When CO2 dissolves in seawater, it shifts the equilibrium, leading to an increase in bicarbonate and a decrease in carbonate ions. rsc.org This shift directly impacts the saturation state of calcium carbonate minerals like calcite and aragonite, which is a critical factor for calcifying organisms. rsc.org

Furthermore, understanding the carbonate system is essential for studying processes like photosynthesis and respiration in aquatic ecosystems. For example, photosynthesis by marine diatoms can cause rapid and significant changes in the carbonate chemistry at the cell surface. researchgate.netnih.gov The use of carbonate microsensors has revealed that the activity of the enzyme carbonic anhydrase at the diatom cell surface plays a crucial role in maintaining CO2 supply for photosynthesis by influencing the local carbonate concentration. researchgate.netnih.gov This detailed understanding of micro-environmental changes is vital for accurately modeling the global carbon cycle. researchgate.net

In Situ Monitoring of Carbonate Ion Concentrations in Seawater

Biological Ion Transport Studies

Beyond environmental applications, this compound and similar ionophores are valuable tools in chemical biology for studying the fundamental processes of ion transport across biological membranes. These studies often utilize artificial membrane systems, such as liposomes, to mimic the lipid bilayer of a cell.

Ionophores, by their nature, are lipid-soluble molecules that can bind to specific ions and transport them across hydrophobic barriers like cell membranes. wikipedia.org This process can occur through two main mechanisms: carrier ionophores that shuttle ions across the membrane, and channel-forming ionophores that create pores for ions to pass through. agscientific.com this compound acts as a carrier, binding to a carbonate ion and shielding its charge from the hydrophobic interior of the membrane, thus facilitating its passage. wikipedia.orgagscientific.com

Studies using artificial and liposomal membranes allow researchers to investigate the efficiency and selectivity of this transport process in a controlled environment. By incorporating this compound into the membrane of a liposome, scientists can measure the rate of carbonate transport into or out of the vesicle, often using fluorescent probes that are sensitive to changes in internal ion concentrations.

The study of anionophores, molecules that facilitate the transport of anions, is a significant area of research with potential therapeutic applications. Dysregulation of anion transport is linked to diseases such as cystic fibrosis. Synthetic anion transporters are being developed to restore this function. This compound serves as a model compound for investigating the principles of anionophore activity.

The movement of ions across a membrane, or transmembrane ion flux, can be driven by concentration gradients or electrical potentials. Research in this area explores how the structure of the ionophore influences its ability to transport specific anions and the mechanisms that govern this transport. Techniques such as ion-selective electrodes and fluorescence spectroscopy are employed to monitor the flux of ions across membranes in real-time. researchgate.nethoriba.com Understanding these fundamental transport processes is crucial for designing new ionophores with tailored selectivities and transport efficiencies.

Biomineralization is the process by which living organisms produce minerals, often to create hard tissues like shells and bones. The formation of calcium carbonate is a key example of this process. Proteins play a crucial role in controlling the nucleation, growth, and morphology of these mineral structures. However, the specific interactions between these proteins and carbonate ions are not fully understood.

Research in this area investigates how proteins involved in biomineralization recognize and bind to carbonate anions. While this research does not directly involve this compound, it explores the broader theme of selective carbonate recognition, a principle that also underlies the function of the ionophore. Studies on proteins like struthiocalcins from ostrich eggshells have shown that they can influence the crystal growth of calcium carbonate, suggesting a specific interaction with either calcium or carbonate ions. acs.org Elucidating these protein-carbonate interactions is key to understanding how organisms control the intricate process of biomineralization. dntb.gov.uaresearchgate.net

Investigation of Anionophore Activity and Transmembrane Ion Flux

Materials Science and Carbon Dioxide Sequestration

The unique ability of this compound and its derivatives to selectively bind carbonate ions has opened avenues for their application in materials science, particularly in the development of systems for anion separation and the exploration of novel carbon capture technologies.

Selective Separation of Carbonate from Mixed Anion Systems

The development of membranes with high selectivity for carbonate is a significant area of research, with applications ranging from environmental monitoring to industrial processes. This compound and similar compounds are at the forefront of this research due to their specific molecular recognition capabilities for the carbonate ion (CO₃²⁻).

Research has demonstrated that solvent polymeric membranes incorporating trifluoroacetophenone derivatives as carbonate ionophores exhibit heightened selectivity for carbonate ions, even in the presence of other interfering anions. researchgate.net For instance, studies on fluorous membranes doped with highly selective manganese (III) salen-type ionophores, which share a similar principle of Lewis acid-base interaction with carbonate, have shown exceptionally high selectivity for carbonate over other anions like chloride and salicylate (B1505791). nih.gov The interference from these common anions was reduced by several orders of magnitude compared to previous ion-selective electrodes. researchgate.net

The selectivity of these ionophore-based membranes can be fine-tuned by adjusting the membrane composition, such as the ratio of the ionophore to ionic sites. nih.gov For example, optimal carbonate selectivity was achieved in some systems with a 1:4 molar ratio of anionic sites to the ionophore, leading to the formation of stable 2:1 complexes between the ionophore and the carbonate ion. researchgate.net This high degree of selectivity suggests their potential use not only in sensors but also in technologies for the selective separation of carbonate from complex mixtures of anions. researchgate.netnih.gov

Table 1: Selectivity Coefficients of Ionophore-Based Membranes

| Interfering Anion | Log KpotCO₃²⁻, X (Mn-2 Ionophore) |

| SCN⁻ | -2.78 |

| Salicylate (Sal⁻) | Significantly reduced interference |

| Chloride (Cl⁻) | Significantly reduced interference |

| Bromide (Br⁻) | High selectivity for CO₃²⁻ |

| Data sourced from studies on advanced carbonate ionophores, demonstrating high selectivity over common interfering anions. researchgate.net |

Prospects in Carbon Capture Technologies

The exceptional selectivity of carbonate ionophores has led to their consideration in the development of new carbon capture and sequestration (CCS) technologies. researchgate.netnih.gov The principle relies on the ability of these ionophores to facilitate the transport of carbonate ions across a membrane, thereby separating carbon dioxide (in its hydrated carbonate form) from other gases or ions in a solution.

While direct large-scale implementation is still in the research phase, the concept involves integrating these selective membranes into systems that can capture CO₂ from industrial flue gases or even directly from the atmosphere. nih.govacs.org By converting the captured CO₂ into carbonate ions in an aqueous solution, ionophore-based membranes could then selectively extract these ions. acs.org This approach could potentially avoid the energy-intensive processes typically associated with releasing captured CO₂ from sorbent materials in conventional CCS systems. acs.org

The transformation of CO₂ into a (bi)carbonate solution for subsequent electrochemical reduction is an area of active research. acs.org In such systems, a highly selective membrane for carbonate would be a critical component for efficient separation and concentration. nih.gov The development of robust, long-lasting membranes containing this compound or its more advanced derivatives is a key step towards realizing the potential of this technology for mitigating greenhouse gas emissions. rsc.orgfrontiersin.org

Integration in Nanoscale Analytical Probes

The integration of this compound and its analogs into nanoscale analytical probes represents a significant advancement in the localized detection of carbonate ions. These developments are crucial for understanding chemical processes in microenvironments, such as those found in biological systems and at material interfaces.

Amperometric/Voltammetric Nanoprobes for Carbonate Detection

Researchers have successfully developed carbonate ion-selective amperometric and voltammetric nanoprobes. nih.govresearchgate.net These nanoprobes are typically fabricated by incorporating a trifluoroacetophenone derivative, such as Carbonate Ionophore VII, into the tip of a nanopipette filled with an organic phase. nih.govacs.org This creates a nanoscale interface between two immiscible electrolyte solutions (ITIES).

When a potential is applied across this interface, the ionophore facilitates the transfer of carbonate ions from the aqueous sample into the organic phase of the nanoprobe. nih.gov This facilitated ion transfer can be measured as a current, which is proportional to the concentration of carbonate in the sample. nih.gov These nanoprobes have demonstrated the ability to selectively detect carbonate in the presence of various interfering anions like H₂PO₄⁻, Cl⁻, and SO₄²⁻. nih.govacs.org

The performance of these nanoprobes is influenced by several factors, including the slow dissolution of the lipophilic ionophore in the organic phase and the cleanliness of the nanoscale interface. nih.govacs.org Despite these challenges, these amperometric nanoprobes have shown significant promise for the quantitative measurement of carbonate concentrations in complex media, such as bacterial growth media. nih.gov

Table 2: Performance Characteristics of a Carbonate-Selective Nanoprobe

| Parameter | Value |

| Ionophore Used | Carbonate Ionophore VII (a trifluoroacetophenone derivative) |

| Detection Principle | Facilitated ion transfer at a nanoscale ITIES |

| Rate Constant (k⁰) | 0.048 cm/s |

| Key Interferents Tested | H₂PO₄⁻, Cl⁻, SO₄²⁻ |

| Demonstrated Application | Measuring CO₃²⁻ produced by Shewanella oneidensis |

| Data from a study on amperometric/voltammetric nanoprobes based on a Simon-type carbonate ionophore. nih.govacs.org |

Understanding Ion Transfer Dynamics at Nanoscale Interfaces

The use of carbonate ionophore-based nanoprobes has also provided valuable insights into the fundamental dynamics of ion transfer at nanoscale liquid-liquid interfaces. nih.govresearchoutreach.org Theoretical and experimental studies have confirmed that the facilitated transfer of carbonate ions follows a one-step electrochemical (E) mechanism. nih.govacs.org This mechanism is controlled by both the formation and dissociation of the ion-ionophore complex at the interface and the dynamics of "water-finger" formation. nih.gov

The rate constant for the facilitated transfer of carbonate by Carbonate Ionophore VII has been determined to be approximately 0.048 cm/s. nih.govacs.org This value is comparable to those observed for other facilitated ion transfer reactions involving non-covalent interactions, suggesting that the weak binding between the carbonate ion and the ionophore allows for rapid transfer dynamics to be observed using techniques like fast-scan nanopipet voltammetry. nih.govacs.org

Studying these ion transfer dynamics is not only crucial for optimizing the performance of analytical nanoprobes but also contributes to a broader understanding of transport phenomena at biological membranes and in phase-transfer catalysis. researchoutreach.orgresearchgate.net Molecular dynamics simulations are increasingly being used to model these complex interfacial processes, providing atomistic-level insights into the mechanisms of ion migration and the role of the ionophore. researchoutreach.org

Future Directions and Emerging Research Avenues

Development of Novel Carbonate Ionophore Architectures with Enhanced Performance

The performance of a carbonate sensor is fundamentally dictated by the molecular architecture of the ionophore. Future research is intensely focused on designing new ionophore structures that offer superior selectivity, sensitivity, and response times.

Key Research Thrusts:

Trifluoroacetophenone (TFA) Derivatives: For some time, trifluoroacetophenones were the primary molecules identified as carbonate ionophores. rsc.org Research continues to explore modifications to this basic structure. For instance, introducing electron-withdrawing groups like bromo- and nitro-substituents into the phenyl ring of TFA derivatives has been shown to enhance carbonate selectivity and lipophilicity. rsc.org A double meta-substituted TFA, for example, demonstrated higher selectivity than a bromo-substituted TFA and better lipophilicity than a nitro-substituted TFA, which positively impacts the detection limit and electrode lifetime. rsc.org

Metal-Based Complexes: Metal-salen complexes, particularly with Manganese(III), have emerged as highly promising carbonate ionophores. nih.gov These complexes, when incorporated into specialized membrane materials like fluorous membranes, exhibit exceptionally high selectivity for carbonate, reducing interference from common ions like chloride and salicylate (B1505791) by several orders of magnitude. nih.gov

Molecular Tweezers and Macrocycles: Advanced structures such as molecular tweezers based on cholic acid and urea-functionalized calix core.ac.ukarenes are being investigated. rsc.orgcore.ac.uk These architectures can create pre-organized cavities that are sterically and electronically tuned for carbonate binding, potentially leading to significant gains in selectivity. rsc.org While conformation challenges can make development complex, these structures report highly improved carbonate selectivity. rsc.org

Table 1: Comparison of Novel Carbonate Ionophore Architectures

| Ionophore Architecture | Key Feature | Reported Advantage | Reference |

|---|---|---|---|

| Double-Substituted Trifluoroacetophenones | Simultaneous bromo- and nitro- groups on the phenyl ring. | Improved selectivity and lipophilicity, leading to longer sensor lifetime. | rsc.org |

| Manganese(III)-Salen Complexes | Use of a central metal ion in a specific coordination environment. | Extremely high selectivity, especially when used in fluorous membranes. | nih.gov |

| Molecular Tweezers (e.g., Cholic Acid based) | Pre-organized binding cavity. | Highly improved carbonate selectivity. | rsc.orgcore.ac.uk |

Strategies for Enhanced Sensor Stability and Lifetime in Complex Sample Matrices

A critical challenge for the practical application of carbonate sensors, particularly for in situ monitoring in complex media like seawater or blood, is ensuring long-term stability and a robust operational lifetime. vulcanchem.comrsc.orgrsc.org

Key Improvement Strategies:

Advanced Membrane Materials: The sensor membrane, typically a plasticized polymer like poly(vinyl chloride) (PVC), is a major factor in sensor lifetime. vulcanchem.combeilstein-journals.org Leaching of the ionophore and plasticizer from the membrane into the sample is a primary cause of performance degradation. beilstein-journals.orgresearchgate.net Research is focused on:

Fluorous Membranes: These highly inert membranes solvate interfering ions poorly, which dramatically improves selectivity and is expected to enhance stability. nih.gov

Covalent Immobilization: Attaching the ionophore to the polymer backbone via covalent bonds is a strategy to prevent it from leaking out of the membrane, thereby extending the sensor's lifespan. beilstein-journals.org

Alternative Polymers: Exploring polymers other than PVC, such as polyurethanes or silicone rubber, may offer better physical robustness and reduced biofouling. core.ac.ukacs.org

Advanced Computational Tools for Rational Ionophore Design and Screening

The trial-and-error approach to discovering new ionophores is time-consuming and expensive. Modern research increasingly relies on computational chemistry to guide the design and predict the performance of novel ionophore candidates before they are synthesized. vulcanchem.comdrpress.org

Key Computational Methods:

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical link between the chemical structure of an ionophore and its observed properties, such as selectivity. mdpi.com By training a model on a dataset of known ionophores, researchers can predict the carbonate selectivity of new, unsynthesized compounds based on their molecular fragments. mdpi.com This allows for the rapid virtual screening of large libraries of potential ionophores to identify the most promising candidates for synthesis. mdpi.comwuxibiology.com

Density Functional Theory (DFT): DFT and other quantum chemical methods are used to study the interaction between the ionophore and the carbonate ion at the atomic level. researchgate.net These calculations can determine the binding energy and geometry of the ionophore-carbonate complex, providing fundamental insights into the mechanism of selectivity. researchgate.net For instance, computational studies have shown that for TFA-based ionophores, the formation of hydrogen bonds with the carbonate ion is energetically more favorable than other proposed mechanisms. researchgate.net

Virtual High-Throughput Screening (vHTS): This approach uses computational docking and scoring functions to simulate the binding of thousands or even millions of virtual compounds to a target receptor site. wuxibiology.comfrontiersin.orgresearchgate.net By creating a computational model of the carbonate binding pocket, vHTS can rapidly filter vast chemical libraries to identify novel molecular scaffolds with the potential for high carbonate affinity and selectivity. wuxibiology.com

Exploration of Multifunctional Carbonate Ionophore Systems

The next frontier in sensor development is the creation of multifunctional systems that can do more than just detect a single ion. This involves integrating the ionophore into more complex sensing platforms.

Emerging Research Areas: